![molecular formula C17H21N5O4S B6477000 3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2640821-79-8](/img/structure/B6477000.png)
3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide
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Overview
Description
3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.13142534 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide (CAS Number: 2640821-79-8) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N5O4S with a molecular weight of approximately 391.4 g/mol. The structure features a methanesulfonyl group, an imidazolidine ring, and a pyrazole moiety, which are critical for its biological activity.
Target Enzymes and Pathways:
The compound primarily interacts with enzymes involved in metabolic pathways. Notably, it has been shown to influence the NAD+ salvage pathway through its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) . This interaction potentially alters cellular metabolism and influences aging processes by affecting NAD+ levels, which are crucial for numerous biochemical reactions within cells .
Biological Activities
Anticancer Properties:
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon adenocarcinoma. These compounds often induce apoptosis and inhibit cell proliferation through distinct mechanisms .
In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, although detailed IC50 values are yet to be published for this particular compound.
Anti-inflammatory Effects:
Compounds similar to this one have also been noted for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various chronic inflammatory diseases .
Case Studies and Research Findings
-
Inhibition of Tumor Growth:
A study highlighted the efficacy of imidazolidine derivatives in inhibiting tumor growth in animal models. The derivatives showed a marked reduction in tumor size when administered at therapeutic doses, suggesting a potential application in cancer therapy . -
Cell Cycle Arrest:
Another significant finding was that certain derivatives caused cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells. This mechanism is critical for developing targeted therapies that minimize damage to normal cells while effectively targeting malignant ones . -
Synergistic Effects with Other Agents:
There is emerging evidence that this compound may exhibit synergistic effects when combined with established chemotherapeutic agents. Preliminary studies suggest that co-administration enhances the overall cytotoxicity against resistant cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C17H21N5O4S, with a molecular weight of approximately 389.44 g/mol. The structure features an imidazolidine core, which is often associated with biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide exhibit anticancer properties. For instance, derivatives containing the pyrazole moiety have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .
2. Anti-inflammatory Effects
The compound may also have potential as an anti-inflammatory agent. Research suggests that similar sulfonamide derivatives can reduce inflammatory cytokine production in vitro.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, a related compound was shown to significantly decrease TNF-alpha levels, indicating its potential for treating inflammatory diseases .
Agricultural Applications
1. Pesticide Development
Compounds with similar structures have been explored for their efficacy as pesticides. The introduction of the methanesulfonyl group enhances the bioactivity of these molecules against various pests.
Data Table: Potential Pesticidal Activity
Compound Name | Activity Type | Target Organism | Reference |
---|---|---|---|
3-Methanesulfonyl-N-{...} | Insecticide | Aphids | |
4-Methanesulfonyl-Pyrazole | Fungicide | Fungal pathogens |
Material Science Applications
1. Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
Research has shown that adding sulfonamide-based compounds into polycarbonate matrices improves impact resistance and thermal properties, making them suitable for industrial applications .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-20-15(8-10-19-20)14-5-3-13(4-6-14)7-9-18-16(23)21-11-12-22(17(21)24)27(2,25)26/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGWJHMXNYIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.